molecular formula C13H20N2O5S2 B2414969 methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate CAS No. 1798489-76-5

methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2414969
CAS No.: 1798489-76-5
M. Wt: 348.43
InChI Key: WMHVUQDSPXZUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is a complex organic compound with a unique structure that includes a carbamate group, a sulfamoyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfamoyl group and the carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can yield amines.

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and sulfamoyl-containing compounds. Examples include:

  • Ethyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-hydroxy-2-methyl-3-(ethylthio)propyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-methyl-3-methylsulfanylpropyl)sulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S2/c1-13(17,9-21-3)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)20-2/h4-7,14,17H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVUQDSPXZUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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